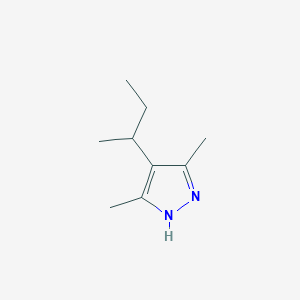

4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

4-butan-2-yl-3,5-dimethyl-1H-pyrazole |

InChI |

InChI=1S/C9H16N2/c1-5-6(2)9-7(3)10-11-8(9)4/h6H,5H2,1-4H3,(H,10,11) |

InChI Key |

IKODTXYZHHWIPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(NN=C1C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Reagents:

- Primary amine: sec-butylamine (1.00 mmol)

- Diketone: 2,4-pentanedione (1.10 mmol)

- O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol)

- Solvent: DMF (5.0 mL)

- Temperature: 85 °C

- Reaction time: Approximately 1.5 hours

- Atmosphere: Closed vial with stirring

Workup and Purification

Two main workup procedures are reported:

Workup A: The reaction mixture is poured into 1 M NaOH aqueous solution, extracted with dichloromethane (DCM), washed with brine, dried over anhydrous magnesium sulfate, filtered, and solvent evaporated. The crude product is purified by column chromatography on silica gel using hexane-ethyl acetate gradients.

Workup B: The crude mixture is treated with triethylamine, partially evaporated under nitrogen, adsorbed on silica gel, and purified by column chromatography.

Specific Preparation of this compound

While direct literature examples for the sec-butyl derivative are limited, closely related N-alkyl pyrazoles such as 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole have been synthesized using the above method, indicating the applicability of this approach to sec-butyl substitution.

Example Synthesis Data (Analogous Compound)

| Parameter | Details |

|---|---|

| Amine | 2,4,4-trimethylpentan-2-amine (1.00 mmol) |

| Diketone | 2,4-pentanedione (1.10 mmol) |

| O-(4-nitrobenzoyl)hydroxylamine | 1.50 mmol |

| Solvent | DMF (5.0 mL) |

| Temperature | 85 °C |

| Reaction Time | 1.5 hours |

| Yield | 38% isolated yield |

| Product State | Yellowish oil |

This procedure can be adapted for sec-butylamine by substituting the amine reagent accordingly, maintaining the same stoichiometry and conditions.

Reaction Optimization and Yield Considerations

- The simultaneous addition of all reagents at 0 °C followed by heating to 85 °C is critical for reproducible yields.

- Minor variations in temperature or reagent equivalents slightly affect the yield.

- The reaction is tolerant to small amounts of water, acetic acid, or weak bases, indicating robustness.

- Yields for similar N-alkyl pyrazoles range from 30% to 55%, depending on the amine and diketone used.

Analytical Characterization

The synthesized pyrazoles are characterized by:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic singlets for the pyrazole proton (~5.7 ppm) and methyl groups (~2.1–2.3 ppm).

- ^13C NMR confirms the presence of methyl carbons and the pyrazole ring carbons.

High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peaks consistent with the expected molecular formula.

-

- Shows characteristic absorption bands for C–H stretching and pyrazole ring vibrations.

Summary Table of Preparation Parameters for N-Alkyl-3,5-dimethyl-1H-pyrazoles

| Compound (N-Substituent) | Amine Volume (mmol) | Diketone Volume (mmol) | Hydroxylamine (mg/mmol) | Solvent (mL) | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|

| 2,4,4-Trimethylpentan-2-yl (1b) | 1.00 | 1.10 | 273 mg / 1.50 | 5.0 DMF | 85 | 1.5 | 38 | Silica gel chromatography |

| tert-Pentyl (1d) | 1.00 | 1.10 | 273 mg / 1.50 | 5.0 DMF | 85 | 1.5 | 36 | Silica gel chromatography |

| sec-Butyl (expected adaptation) | 1.00 | 1.10 | 273 mg / 1.50 | 5.0 DMF | 85 | 1.5 | ~35-40* | Silica gel chromatography |

*Yield estimated based on analogous compounds.

Research Findings and Notes

- The method represents a direct and efficient route to N-substituted pyrazoles without the need for pre-functionalized hydrazines.

- The use of O-(4-nitrobenzoyl)hydroxylamine is crucial as a nitrogen source facilitating ring closure.

- The reaction is scalable and adaptable to various primary amines, including sec-butylamine.

- Purification by column chromatography is necessary to isolate the pure pyrazole due to side products and unreacted starting materials.

- The reaction mechanism likely involves initial formation of an intermediate hydrazone or related species, followed by cyclization to the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in substitution reactions, where the sec-butyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of 4-Substituted 3,5-Dimethyl-1H-pyrazole Derivatives

Key Observations :

- Steric and Conformational Effects: The benzyl substituent in 4-benzyl-3,5-dimethyl-1H-pyrazole creates a significant dihedral angle (78.65°), reducing conjugation between the pyrazole and aryl rings .

- Synthesis Yields : Substituted pyrazoles with aryl or cinnamyl groups (e.g., 4-cinnamyl derivatives) exhibit moderate to high yields (75–83%) under optimized conditions , whereas sulfanyl-substituted derivatives require specialized ligands for metal complexation .

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives

Key Observations :

- Hydrophobic Substituents Enhance Bioactivity : Cyclohexylsulfanylmethyl-substituted Pt(II) complexes demonstrate significantly higher cytotoxicity than benzyl analogs, suggesting that bulky, hydrophobic groups improve membrane permeability or target binding .

- Branching vs. Linearity : The sec-butyl group’s branching may offer a balance between hydrophobicity and steric accessibility compared to linear alkyl chains (e.g., n-butyl), which are associated with higher toxicity in chloroformate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.